ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-25-20(24)14-6-8-15(9-7-14)22-18(23)11-10-17-19(21-13(2)27-17)16-5-4-12-26-16/h4-9,12H,3,10-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMXMVJIKDARIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds have been shown to competitively inhibit certain enzymes. This suggests that the compound could interact with its targets by binding to the active site, thereby preventing the substrate from interacting with the enzyme and inhibiting its function.
Biological Activity
Ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.45 g/mol
The compound features a thiazole ring, which is known for its biological activity, and a thiophene moiety that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that derivatives containing thiazole and thiophene rings exhibit significant antibacterial effects against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/ml |
| Compound B | S. aureus | 16 µg/ml |
| Ethyl Derivative | P. aeruginosa | 64 µg/ml |
Data adapted from recent antimicrobial studies .
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory properties. The presence of the thiazole ring is often associated with inhibition of pro-inflammatory cytokines.
Case Study: Inhibition of TNF-alpha Production
A study investigated the effect of thiazole-containing compounds on TNF-alpha production in macrophages. Ethyl derivatives showed a significant reduction in TNF-alpha levels at concentrations as low as 10 µg/ml, indicating their potential use in inflammatory conditions .
The biological activity of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and modulate immune responses. The thiazole and thiophene components are thought to play crucial roles in these mechanisms.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate has been investigated for its potential therapeutic effects , including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also inhibit bacterial growth.
- Anticancer Properties : Research indicates that thiazole and thiophene derivatives can induce apoptosis in cancer cells, making this compound a candidate for anticancer drug development.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, with implications for treating chronic inflammatory diseases.
The compound's biological activity is attributed to its interaction with various molecular targets:
- Receptor Modulation : It may act as a ligand for neurotransmitter receptors (e.g., serotonin and dopamine), influencing neuropharmacological pathways.
- Antioxidant Properties : The presence of thiophene and thiazole rings suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
Synthetic Routes
The synthesis of this compound involves several steps:
- Formation of Thiazole Ring : Starting materials include thiophene derivatives and methylated thiourea.
- Acylation Reaction : The thiazole derivative is acylated using propanoyl chloride.
- Piperazine Coupling : The acylated product is reacted with piperazine derivatives to form the final compound.
Industrial Applications
This compound's unique properties make it suitable for various industrial applications:
- Material Science : Its electronic properties are being explored for use in organic semiconductors and photovoltaic devices.
- Pharmaceutical Formulations : As an intermediate in drug synthesis, it can be used to develop novel therapeutic agents.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and tested its efficacy against various bacterial strains. Results indicated a significant reduction in bacterial growth compared to control samples, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
A separate investigation focused on the compound's effects on cancer cell lines. The study demonstrated that the compound induced apoptosis through the activation of caspase pathways, suggesting its utility in cancer therapy.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
Ethyl 4-(3-(3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)Propanamido)Benzoate (BU34957)
- Key differences : Replaces the thiophene-thiazole system with a 1,2,4-oxadiazole ring and 4-methoxyphenyl substituent .
- Impact : Oxadiazoles are electron-deficient, which may reduce π-π stacking interactions compared to the electron-rich thiophene-thiazole system. The methoxy group could enhance solubility but reduce metabolic stability.
- Molecular weight : 395.41 g/mol (vs. target compound’s ~393.5 g/mol), suggesting comparable size but divergent polarity.
4-(Benzo[d]Thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine
- Key differences : Features a benzothiazole-triazole hybrid core with a nitro group .
- The triazole ring may improve metabolic stability compared to thiazole.
Compound 9c ()
- Structure: N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivative with a triazole-phenoxymethyl linker .
Table 1: Key Properties of Selected Analogues
Functional Group Influence on Reactivity and Bioactivity
- Benzoate Ester : Common in prodrug design; hydrolyzes to carboxylic acid in vivo, affecting pharmacokinetics .
- Thiophene vs. Benzothiazole : Thiophene’s lower aromatic stabilization may increase reactivity in electrophilic substitution compared to benzothiazole .
- Substituent Effects :
- Electron-donating groups (e.g., methyl in target compound) enhance thiazole’s stability.
- Electron-withdrawing groups (e.g., nitro in ’s compound) may improve binding to electron-rich targets but reduce metabolic half-life.
Preparation Methods
Cyclocondensation Strategies
Thiazole rings are typically synthesized via the Hantzsch thiazole synthesis , which involves reacting a thioamide with an α-halo carbonyl compound. For the target thiazole subunit, the following route is proposed:
Reactants :
-
Thiophene-2-carbothioamide (derived from thiophene-2-carboxylic acid via treatment with Lawesson’s reagent).
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3-Bromo-2-methylpropan-1-one (α-bromo ketone).
Conditions :
-
Solvent: Ethanol or acetonitrile.
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Temperature: Reflux at 80–100°C for 4–6 hours.
-
Catalyst: None required for Hantzsch synthesis.
Mechanism :
The thioamide’s sulfur attacks the α-carbon of the bromo ketone, followed by cyclization and elimination of HBr to yield 2-methyl-4-(thiophen-2-yl)-1,3-thiazole.
Yield :
Analogous reactions for benzothiazoles report yields of 70–92% under optimized conditions.
Alternative Cyclization in Polyphosphoric Acid
Polyphosphoric acid (PPA) promotes cyclodehydration reactions, as demonstrated in the synthesis of 2-(4-methylphenyl)benzothiazole from o-aminothiophenol and 4-methylbenzoic acid. Adapting this method:
Reactants :
-
2-Amino-4-(thiophen-2-yl)thiazole-5-carboxylic acid.
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Propanoic acid (for side-chain introduction).
Conditions :
-
Reagent: Polyphosphoric acid.
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Temperature: 185°C for 30 minutes.
-
Workup: Quenching in water and extraction with dichloromethane.
Outcome :
Formation of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole-5-propanoic acid.
Yield : ~70%, based on analogous PPA-mediated cyclizations.
Functionalization with Propanamido Linker
Carboxylic Acid Activation
The thiazole-propanoic acid intermediate is activated for amide coupling:
Method A : Acyl Chloride Formation
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Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
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Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.
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Product : 2-Methyl-4-(thiophen-2-yl)-1,3-thiazole-5-propanoyl chloride.
Method B : In Situ Activation with Coupling Agents
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Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide).
-
Conditions : DCM or DMF, room temperature, 1–2 hours.
Amidation with Ethyl 4-Aminobenzoate
Synthesis of Ethyl 4-Aminobenzoate
Reactants : 4-Aminobenzoic acid and ethanol.
Conditions :
Coupling Reaction
Reactants :
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Activated thiazole-propanoic acid (acyl chloride or HATU-activated).
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Ethyl 4-aminobenzoate.
Conditions :
-
Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
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Solvent: DCM or ethyl acetate.
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Temperature: 0°C to room temperature, 12–24 hours.
Yield :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + Acyl Chloride | Cyclocondensation, SOCl₂ activation | 55–70% | Scalable, minimal purification | Requires toxic reagents (SOCl₂) |
| PPA Cyclization + HATU | PPA cyclization, in situ coupling | 70–85% | High yields, one-pot potential | High-temperature steps |
| Microwave-Assisted Coupling | Microwave-enhanced amidation | 80–92% | Rapid reaction times | Specialized equipment required |
Optimization Strategies and Challenges
Solvent-Free Approaches
Recent advancements highlight solvent-free conditions using catalysts like Amberlyst-15 or fluorescein under ultrasound or blue LED irradiation, reducing environmental impact and improving atom economy.
Regioselectivity in Thiazole Formation
The position of the thiophene and methyl groups on the thiazole ring necessitates careful control of reactant stoichiometry and temperature to avoid regioisomeric byproducts.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate?
The synthesis of this compound typically involves multi-step reactions, including coupling of thiazole-thiophene intermediates with benzoate derivatives. Key steps include:
- Amide bond formation : Reacting 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-ylpropanoyl chloride with ethyl 4-aminobenzoate in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl .
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency, while reflux conditions (70–80°C) enhance yield .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol ensures purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Confirm the presence of thiophene (δ 7.2–7.4 ppm), thiazole (δ 8.1–8.3 ppm), and ester groups (δ 4.3–4.5 ppm for ethyl CH2) .
- IR spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
- HPLC : Assess purity using a C18 column with UV detection at 254 nm .
Q. How can researchers screen its preliminary biological activity?
Initial screening should focus on target-specific assays:
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity using malachite green) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
SAR studies require systematic modification of substituents:
- Thiophene substitution : Replace thiophene with furan or pyridine to assess heterocycle effects on binding affinity .
- Ester hydrolysis : Synthesize the free carboxylic acid derivative to evaluate solubility and target engagement .
- Thiazole modifications : Introduce methyl or halogen groups at the 2-position of the thiazole to probe steric and electronic impacts .
- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Q. What computational strategies are effective for predicting its mechanism of action?
Molecular modeling and docking are critical:
- Target identification : Perform pharmacophore mapping against databases like PDB or ChEMBL to identify potential targets (e.g., kinases) .
- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets, focusing on hydrogen bonds with thiazole and hydrophobic contacts with thiophene .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Q. How should researchers address contradictions between synthetic yield and bioactivity data?
Discrepancies may arise from impurities or stereochemical factors:
- Purity validation : Re-analyze batches with conflicting bioactivity via LC-MS to detect trace byproducts (e.g., unreacted intermediates) .
- Stereoisomer separation : Use chiral HPLC to isolate enantiomers and test individual activity .
- Crystallography : Solve the X-ray structure to confirm stereochemistry and compare with docking poses .
Q. What experimental approaches elucidate its enzyme inhibition kinetics?
Mechanistic studies require kinetic assays:
- IC50 determination : Measure inhibition at varying substrate concentrations using fluorogenic substrates (e.g., FITC-labeled peptides) .
- Lineweaver-Burk plots : Distinguish competitive vs. non-competitive inhibition by analyzing 1/V vs. 1/[S] .
- SPR spectroscopy : Quantify binding affinity (KD) and on/off rates for target enzymes .
Q. How can stability and degradation pathways be evaluated under physiological conditions?
Stability studies are crucial for drug development:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC analysis .
- Plasma stability : Incubate with human plasma (37°C) and quantify parent compound via LC-MS/MS over 24 hours .
- Photostability : Use a UV chamber (ICH Q1B guidelines) to assess degradation under light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
